

# Application Notes and Protocols for R Package Installation

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## Compound of Interest

Compound Name: AdCaPy

Cat. No.: B1201274

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## Subject: Installation Protocols for R Packages

Note to the Reader: The R package "**AdCaPy**" could not be located in the Comprehensive R Archive Network (CRAN), Bioconductor, or GitHub, which are the primary repositories for R packages. It is highly probable that the package name is misspelled or it is a private package with limited distribution.

This document provides a detailed protocol to verify the package name and general procedures for installing R packages from various sources once the correct name and source are identified.

## Protocol 1: Verification of Package Name and Source

Before attempting installation, it is crucial to ensure the package name is correct and to identify its source. Follow these steps to verify the package information:

- **Check for Typos:** Carefully review the package name "**AdCaPy**" for any potential spelling errors. R package names are case-sensitive.
- **Consult the Source:** Refer back to the original source where you encountered the package name. This could be a scientific publication, a conference presentation, a collaborator's script, or an online tutorial. The source should provide the correct spelling and the intended repository.

- **Search Online:** Use a search engine with queries such as "**AdCaPy** R package", "**AdCaPy** bioinformatics", or other relevant keywords associated with your research area. This may lead to the correct package name or its documentation.
- **Utilize R Package Search Tools:** The available package in R can be used to check if a package name is in use on CRAN, Bioconductor, or GitHub.

## General Protocols for R Package Installation

Once the correct package name and its source repository are confirmed, use the appropriate protocol below to install it.

### Protocol 2: Installing Packages from CRAN

CRAN is the primary repository for R packages. Packages on CRAN have been tested and are generally stable.

Methodology:

- Open your R or RStudio console.
- Use the `install.packages()` function with the package name in quotes.
- R will download and install the package and its dependencies from a CRAN mirror.
- To use the package, load it into your R session using the `library()` function.

Example: To install a package named "examplepackage":

Installation Workflow from CRAN

Workflow for installing an R package from CRAN.

### Protocol 3: Installing Packages from Bioconductor

Bioconductor is a repository of packages for the analysis of high-throughput genomic data.

Methodology:

- First, install the BiocManager package from CRAN if it is not already installed.
- Load the BiocManager package.
- Use the `BiocManager::install()` function to install Bioconductor packages.
- Load the desired package using the `library()` function.

Example: To install a package named "GenomicRanges":

#### Installation Workflow from Bioconductor

Workflow for installing an R package from Bioconductor.

## Protocol 4: Installing Packages from GitHub

GitHub hosts many R packages, often developmental versions of CRAN packages or packages not submitted to a central repository.

Methodology:

- Install the remotes package (or devtools) from CRAN if you haven't already.
- Load the remotes package.
- Use the `remotes::install_github()` function, providing the developer's username and the repository name as an argument in the format "username/repository".
- Load the package with the `library()` function.

Example: To install the dplyr package from the tidyverse GitHub repository:

#### Installation Workflow from GitHub

Workflow for installing an R package from GitHub.

## Summary of Installation Commands

For quick reference, the following table summarizes the primary commands for installing R packages from the different sources.

Repository	Prerequisite Package	Installation Command
CRAN	None	<code>install.packages("PackageName")</code>
Bioconductor	BiocManager	<code>BiocManager::install("PackageName")</code>
GitHub	remotes	<code>remotes::install_github("username/repository")</code>

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